molecular formula C20H21FN2O2 B2630761 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide CAS No. 2034256-12-5

3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide

Cat. No.: B2630761
CAS No.: 2034256-12-5
M. Wt: 340.398
InChI Key: LYZNUBQXCACSLF-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide is a synthetic organic compound that features a fluorophenyl group, an indole moiety, and a propanamide backbone. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from a suitable indole precursor, such as 1-methylindole, the indole ring can be functionalized to introduce the hydroxyethyl group.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.

    Amide Bond Formation: The final step involves the formation of the amide bond between the fluorophenyl group and the indole moiety, typically using an amide coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the indole moiety or the amide group, potentially leading to the formation of secondary amines or alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, DMP, and KMnO4.

    Reduction: Reducing agents such as LiAlH4, NaBH4, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like AlCl3, FeCl3, or nitrating mixtures.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the amide group may produce a secondary amine.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its indole moiety is particularly interesting due to its presence in many bioactive molecules.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals. Their unique chemical properties make them valuable for various applications.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with a variety of molecular targets, including enzymes, receptors, and ion channels. The fluorophenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide
  • 3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide
  • 3-(2-methylphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide

Uniqueness

The presence of the fluorophenyl group in 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide may confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23-11-10-15-12-16(6-8-18(15)23)19(24)13-22-20(25)9-7-14-4-2-3-5-17(14)21/h2-6,8,10-12,19,24H,7,9,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZNUBQXCACSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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